molecular formula C16H25NO2 B290364 N-(2-ethoxyphenyl)-2-propylpentanamide

N-(2-ethoxyphenyl)-2-propylpentanamide

Cat. No.: B290364
M. Wt: 263.37 g/mol
InChI Key: KATGGGQLFKVSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-propylpentanamide is a synthetic aryl derivative of valproic acid (VPA), designed to enhance pharmacological properties such as solubility, metabolic stability, and target specificity. hydroxyl) on the phenyl ring.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-propylpentanamide

InChI

InChI=1S/C16H25NO2/c1-4-9-13(10-5-2)16(18)17-14-11-7-8-12-15(14)19-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,17,18)

InChI Key

KATGGGQLFKVSNM-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC=CC=C1OCC

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC=C1OCC

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)

Structural Differences :

  • In contrast, the ethoxy group in N-(2-ethoxyphenyl)-2-propylpentanamide is less polar, which may reduce HDAC binding affinity but improve lipid solubility .

Pharmacological Properties :

  • HDAC Inhibition: HO-AAVPA inhibits HDAC1 (Ki = 2.3 µM) with higher specificity than HDAC6/8, linked to HMGB1 nuclear-cytoplasmic translocation and ROS-mediated apoptosis .
  • Antiproliferative Activity : HO-AAVPA exhibits IC₅₀ values of 15–25 µM in HeLa, MCF-7, and rhabdomyosarcoma cells, outperforming VPA (IC₅₀ = 2–5 mM) .
  • Pharmacokinetics : HO-AAVPA has a 4-hour half-life in rats, compared to VPA’s 1 hour, attributed to slower hepatic metabolism .

Table 1: Key Pharmacological Metrics of HO-AAVPA vs. VPA

Parameter HO-AAVPA VPA
HDAC1 Inhibition (Ki) 2.3 µM 10 mM
IC₅₀ (HeLa Cells) 15–25 µM 2–5 mM
Half-Life (Rat) 4 hours 1 hour
Hepatotoxicity Low High

Valproic Acid (VPA)

Structural Differences : VPA lacks the aryl moiety, reducing its HDAC specificity and necessitating higher doses for efficacy.
Pharmacology :

  • VPA weakly inhibits HDACs (Ki ~10 mM) and requires mM concentrations for antiproliferative effects, increasing hepatotoxicity risks .

Suberoylanilide Hydroxamic Acid (SAHA)

Structural Differences : SAHA contains a hydroxamic acid group, a potent zinc-binding motif absent in VPA derivatives.
Pharmacology :

  • SAHA inhibits HDACs at nM concentrations (Ki ~10–100 nM) but suffers from poor bioavailability and toxicity .

Other Aryl Derivatives

  • N-(2-Phenylethyl)-2-propylpentanamide : This derivative lacks polar substituents, resulting in lower solubility and unconfirmed HDAC activity .
  • N-{[1-(4-Fluorophenyl)-1H-indazol-5-yl]methyl}-2-propylpentanamide : A fluorinated analog with enhanced metabolic stability but untested HDAC effects .

Table 2: Comparative HDAC Inhibition and Solubility

Compound HDAC1 Ki Water Solubility
This compound Predicted Moderate
HO-AAVPA 2.3 µM Low
SAHA 10–100 nM High
VPA 10 mM High

Mechanistic and Metabolic Considerations

  • HDAC Binding : The hydroxyl group in HO-AAVPA facilitates interactions with HDAC1’s catalytic zinc, while the ethoxy group’s bulkiness may sterically hinder binding .
  • Metabolism : HO-AAVPA undergoes CYP2C11-mediated biotransformation, producing less reactive metabolites than VPA’s hepatotoxic 4nVPA . The ethoxy group may redirect metabolism toward glucuronidation, reducing toxicity .
  • ROS Modulation : HO-AAVPA increases ROS in HeLa cells, amplifying apoptosis; ethoxy substitution might alter ROS dynamics due to redox-inactive properties .

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